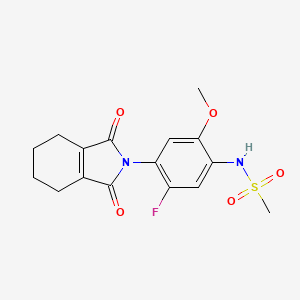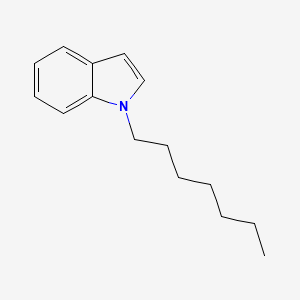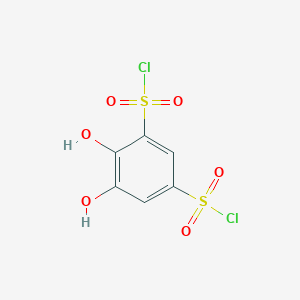
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- is a chemical compound with the molecular formula C6H4Cl2O6S2. It is a derivative of benzene and contains two sulfonyl chloride groups and two hydroxyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- can be synthesized through the sulfonation of benzene derivatives followed by chlorination. The typical synthetic route involves the reaction of benzene with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy- involves large-scale sulfonation and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form dihydroxy derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of sulfonic acid groups.
Phosphorus Pentachloride (PCl5): Another chlorinating agent for converting sulfonic acids to sulfonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactivity with nucleophiles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy- involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic and readily react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical processes, including the modification of proteins and the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedisulfonyl chloride: Lacks the hydroxyl groups present in 1,3-benzenedisulfonyl dichloride, 4,5-dihydroxy-.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains sulfonic acid groups instead of sulfonyl chlorides.
Uniqueness
1,3-Benzenedisulfonyl dichloride, 4,5-dihydroxy- is unique due to the presence of both sulfonyl chloride and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
126588-10-1 |
|---|---|
Molekularformel |
C6H4Cl2O6S2 |
Molekulargewicht |
307.1 g/mol |
IUPAC-Name |
4,5-dihydroxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O6S2/c7-15(11,12)3-1-4(9)6(10)5(2-3)16(8,13)14/h1-2,9-10H |
InChI-Schlüssel |
QVNWKDFATVCOPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14276405.png)

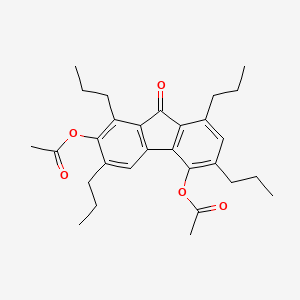
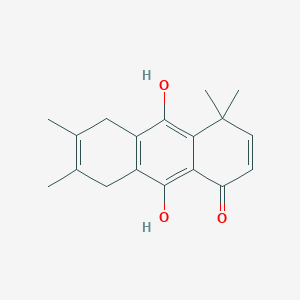
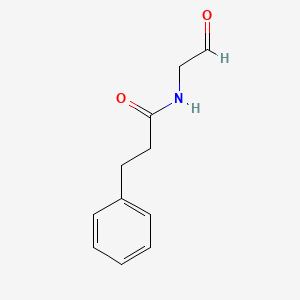
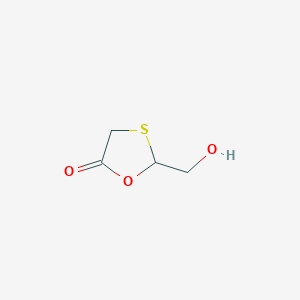
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)


![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

